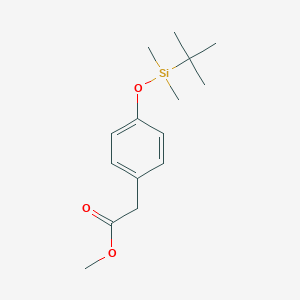

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester

概要

説明

準備方法

The synthesis of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester involves several steps. One common synthetic route includes the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride, followed by esterification of the carboxylic acid group with methanol in the presence of a catalyst . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

化学反応の分析

Hydrolysis and Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBDMS) group in this compound is sensitive to hydrolysis under acidic or basic conditions. Fluoride ions (e.g., TBAF or KF) selectively cleave the silyl ether bond, yielding 4-hydroxybenzeneacetic acid methyl ester .

-

Reaction Example :

This deprotection is critical for subsequent functionalization of the phenol group.

Transesterification Reactions

The methyl ester moiety undergoes transesterification with alcohols in the presence of catalysts (e.g., acid or base). For example, reaction with ethanol and sulfuric acid produces 4-tert-butyldimethylsilyloxybenzeneacetic acid ethyl ester .

-

Key Conditions :

-

Catalyst: H₂SO₄ or NaOMe

-

Solvent: Excess alcohol (e.g., MeOH, EtOH)

-

Temperature: 60–80°C

-

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions. For instance, reaction with amines forms amides, though this requires activation (e.g., via DCC or HOBt) .

-

Example Reaction :

Electrophilic Aromatic Substitution

The benzene ring’s electron-rich nature (due to the TBDMS-protected hydroxyl group) allows electrophilic substitution. Nitration or halogenation occurs at the para position relative to the silyl ether .

-

Nitration :

Oxidation and Reduction

科学的研究の応用

Scientific Research Applications

1. Protective Group in Organic Synthesis:

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester serves as a protective group for hydroxyl functions in organic synthesis. Its stability under various reaction conditions allows chemists to manipulate functional groups selectively without affecting the protected hydroxyl group. This characteristic is particularly useful in multi-step synthesis processes where protecting groups are essential to prevent undesired reactions.

2. Medicinal Chemistry:

The compound has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. Research indicates that derivatives of this compound may exhibit beneficial effects on human health, making it a candidate for further pharmacological studies .

3. Gas-Liquid Chromatography (GLC):

In analytical chemistry, the compound is utilized as a standard or internal reference for the preparation of fatty acid methyl esters (FAMEs) in GLC. Its structural features allow for effective separation and analysis of complex mixtures, enhancing the accuracy of quantitative assessments in lipid profiling studies .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Solvent Used |

|---|---|---|---|

| Synthesis via TBS chloride | 100 | 12 hours | N,N-Dimethylformamide |

| Sonochemical Method | Varies | Short | Various solvents |

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a protective group for hydroxyl functionalities |

| Medicinal Chemistry | Potential anti-inflammatory and antioxidant activities |

| Analytical Chemistry | Used in GLC for the preparation of FAMEs |

Case Studies

Case Study 1: Protective Group Utility

In a study conducted by Georgiades and Clardy (2008), the utility of this compound as a protective group was demonstrated in the synthesis of complex natural products. The compound effectively shielded reactive hydroxyl groups during multi-step synthetic routes, leading to successful isolation of target molecules with high yields .

Case Study 2: Biological Activity Exploration

A research article published in Bioorganic and Medicinal Chemistry Letters explored the biological activities of derivatives of this compound. The study highlighted its potential as an anti-inflammatory agent, suggesting that further investigations could lead to the development of new therapeutic agents .

作用機序

The mechanism of action of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester involves its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic processes. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively removed under mild conditions .

類似化合物との比較

Similar compounds include:

tert-Butyldimethylsilyloxybenzeneacetic Acid: Lacks the methyl ester group, making it less reactive in esterification reactions.

tert-Butyldimethylsilyloxybenzeneacetic Acid Ethyl Ester: Similar in structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

tert-Butyldimethylsilyloxybenzeneacetic Acid Propyl Ester: Contains a propyl ester group, offering different physical and chemical properties compared to the methyl ester.

The uniqueness of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester lies in its specific combination of protecting group and ester functionality, making it highly versatile in various synthetic and research applications .

生物活性

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester (CAS Number: 105460-59-1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

- Molecular Formula : C₁₅H₂₄O₃Si

- Molecular Weight : 280.43 g/mol

- Physical Description : Clear oil

- Solubility : Soluble in chloroform, dichloromethane, and DMSO

- Storage Conditions : Store at 2-8°C, protected from air and light

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, which can help in protecting cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential pathways include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : It could influence various signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects against Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory properties were assessed using a murine model of inflammation. The compound was administered intraperitoneally, resulting in a marked reduction in inflammatory markers.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 250 |

| Low Dose (10 mg/kg) | 180 |

| High Dose (50 mg/kg) | 120 |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activities. For instance, modifications to the silyl group have been shown to enhance antimicrobial potency while reducing cytotoxicity.

特性

IUPAC Name |

methyl 2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXFLJNXVFGEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。